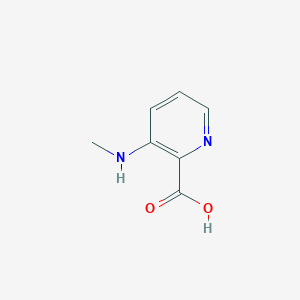

3-(Methylamino)picolinicacid

Description

Overview of Picolinic Acid Scaffolds in Synthetic Chemistry

Picolinic acid, or pyridine-2-carboxylic acid, is an organic compound featuring a pyridine (B92270) ring with a carboxylic acid substituent at the 2-position. wikipedia.org This structural arrangement imparts unique chemical properties, making the picolinic acid scaffold a versatile building block in synthetic chemistry. The nitrogen atom of the pyridine ring and the adjacent carboxylic acid group can act as a bidentate chelating agent, readily forming stable complexes with a variety of metal ions. wikipedia.orgnih.gov This chelation ability is a cornerstone of its utility, finding application in catalysis and coordination chemistry. nih.gov

The synthesis of picolinic acid itself can be achieved through methods like the oxidation of 2-picoline (2-methylpyridine) using oxidizing agents such as potassium permanganate (B83412) or nitric acid. wikipedia.orgorgsyn.org The reactivity of the pyridine ring and the carboxylic acid group allows for a wide range of chemical modifications, leading to a diverse family of substituted picolinic acid derivatives.

Significance of Pyridine-2-carboxylic Acid Derivatives in Contemporary Chemical Sciences

The derivatives of pyridine-2-carboxylic acid are of considerable importance in modern chemical sciences, largely due to their presence in biologically active molecules and functional materials. Their ability to interact with biological targets has led to their investigation in medicinal chemistry for developing new therapeutic agents. nih.govchemimpex.com For instance, picolinic acid is an endogenous metabolite of tryptophan and has been studied for its neuroprotective and immunological effects. nih.gov

Furthermore, the structural framework of picolinic acid derivatives is a key component in the design of herbicides and plant growth regulators in agricultural science. In materials science, these compounds are utilized as ligands to create metal complexes with specific catalytic or physical properties. chemimpex.com The ease of introducing various substituents onto the pyridine ring allows for the fine-tuning of the molecule's electronic and steric properties, enabling the rational design of compounds for specific applications.

Rationale for Investigating 3-(Methylamino)picolinic Acid

The investigation into 3-(Methylamino)picolinic acid is driven by the broader interest in understanding how substitutions on the picolinic acid scaffold influence its chemical and physical properties. The introduction of a methylamino group at the 3-position is expected to significantly alter the electron density of the pyridine ring and the chelating properties of the molecule compared to the parent picolinic acid or its simple amino-substituted analogue, 3-aminopicolinic acid.

While specific, in-depth research on 3-(Methylamino)picolinic acid is not extensively documented in publicly available literature, its chemical structure suggests potential for unique reactivity and biological activity. The study of such a derivative allows for a deeper understanding of structure-activity relationships within the picolinic acid family. The synthesis and characterization of this compound would provide valuable data points for computational modeling and could lead to the discovery of new compounds with desirable properties for pharmaceutical or material science applications.

Given the limited direct research on 3-(Methylamino)picolinic acid, a significant portion of our understanding is inferred from the well-documented properties and synthesis of its close analogue, 3-aminopicolinic acid.

Properties and Synthesis of a Close Analog: 3-Aminopicolinic Acid

3-Aminopicolinic acid is a key intermediate and a well-studied derivative of picolinic acid. chemimpex.com Its chemical properties provide a valuable reference for understanding the potential characteristics of 3-(Methylamino)picolinic acid.

| Property | Value |

| IUPAC Name | 3-Aminopyridine-2-carboxylic acid |

| CAS Number | 1462-86-8 |

| Molecular Formula | C₆H₆N₂O₂ |

| Molecular Weight | 138.13 g/mol |

| Appearance | White to off-white powder or beige solid |

| Melting Point | 195 - 201 °C |

| Purity | ≥ 98% (HPLC) |

Data sourced from Chem-Impex. chemimpex.com

The synthesis of aminopicolinic acid derivatives has been described in the literature. For example, 4-aminopicolinic acid can be synthesized from picolinic acid N-oxide through nitration followed by catalytic hydrogenation. umsl.edu A similar approach could conceptually be applied to synthesize 3-aminopicolinic acid. The synthesis of more complex aminopicolinic acids often involves multi-step reactions, including the use of coupling reactions to extend the molecular framework. umsl.edu

Theoretically, the synthesis of 3-(Methylamino)picolinic acid could be envisioned starting from 3-aminopicolinic acid through a methylation reaction, where one of the hydrogen atoms on the amino group is replaced by a methyl group. This transformation would likely alter the compound's polarity, basicity, and chelating behavior.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8N2O2 |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

3-(methylamino)pyridine-2-carboxylic acid |

InChI |

InChI=1S/C7H8N2O2/c1-8-5-3-2-4-9-6(5)7(10)11/h2-4,8H,1H3,(H,10,11) |

InChI Key |

IETGSAMCULXTOG-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(N=CC=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3 Methylamino Picolinic Acid and Its Derivatives

Direct Synthetic Routes to 3-(Methylamino)picolinic Acid

Direct synthetic approaches aim to introduce the methylamino group at the C3 position of a pre-existing picolinic acid framework. These methods are often favored for their atom economy and potentially shorter synthetic sequences.

Amination Reactions at the C3 Position of Picolinic Acid Derivatives

The direct amination of an unsubstituted picolinic acid at the C3 position is challenging due to the electronic nature of the pyridine (B92270) ring. Therefore, these reactions typically start from activated picolinic acid derivatives, most notably those bearing a leaving group at the C3 position.

One of the most powerful and versatile methods for the formation of carbon-nitrogen bonds in aromatic systems is the Buchwald-Hartwig amination . wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. For the synthesis of 3-(methylamino)picolinic acid, this would typically involve the coupling of a 3-halo- or 3-triflyloxypicolinic acid ester with methylamine. The ester group is often used to avoid potential interference of the carboxylic acid with the basic reaction conditions. Subsequent hydrolysis of the ester would then yield the desired product. The general catalytic cycle for the Buchwald-Hartwig amination is depicted below.

A second major pathway for direct amination is nucleophilic aromatic substitution (SNAr) . google.comrsc.orgnih.govrsc.org In this reaction, a nucleophile directly displaces a leaving group on an electron-deficient aromatic ring. The pyridine ring of picolinic acid is inherently electron-deficient, and this deficiency is further enhanced by the presence of the electron-withdrawing carboxylic acid group. A suitable substrate for SNAr would be a 3-halopicolinic acid, particularly one with a highly electronegative leaving group like fluorine. The reaction with methylamine, often in a polar aprotic solvent at elevated temperatures, would lead to the formation of 3-(methylamino)picolinic acid. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate.

Convergent and Divergent Synthetic Approaches

Convergent synthesis strategies involve the separate synthesis of key fragments of the target molecule, which are then combined in the final steps. For 3-(methylamino)picolinic acid, a convergent approach might involve the synthesis of a pre-functionalized pyridine ring containing the methylamino group at the 3-position and a handle at the 2-position (e.g., a halogen or a boronic ester). This fragment would then be coupled with a C1 synthon to install the carboxylic acid group, for example, through carbonylation reactions.

In contrast, divergent synthesis begins with a common intermediate that can be elaborated into a variety of target molecules. A common precursor, such as a suitably protected 3-aminopicolinic acid, could be synthesized on a large scale. This intermediate could then be subjected to various reactions to introduce a range of substituents on the amino group, including the methyl group for the target compound, leading to a library of 3-N-substituted picolinic acid derivatives. This approach is particularly valuable for structure-activity relationship studies in drug discovery.

Precursor-Based Synthesis of 3-(Methylamino)picolinic Acid

Precursor-based methods involve the synthesis of a picolinic acid derivative with a different functional group at the C3 position, which is then chemically transformed into the desired methylamino group.

Synthesis from Halogenated Picolinic Acid Intermediates

As mentioned in the context of direct amination, 3-halogenated picolinic acids are key intermediates. The synthesis of these precursors is a critical first step. For instance, 3-aminopicolinic acid can be converted to 3-bromopicolinic acid via a Sandmeyer-type reaction. Alternatively, regioselective halogenation of picolinic acid or its N-oxide could be explored, although controlling the position of halogenation on the pyridine ring can be challenging. Once obtained, these halogenated intermediates serve as versatile handles for introducing the methylamino group via methods like the Buchwald-Hartwig amination or SNAr, as previously discussed. wikipedia.orggoogle.com

Formation via Transformation of Other Functional Groups at C3

A powerful strategy for the introduction of an amino group is through the Curtius rearrangement . nih.govorganic-chemistry.orgwikipedia.orgnih.govrsc.org This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped by various nucleophiles. To synthesize 3-(methylamino)picolinic acid via this route, one would start with pyridine-2,3-dicarboxylic acid. The carboxylic acid at the 3-position could be selectively converted to an acyl azide. The subsequent Curtius rearrangement would yield an isocyanate at the C3 position. This isocyanate could then be trapped with a suitable methylating agent or, more commonly, hydrolyzed to the corresponding 3-aminopicolinic acid, which can then be methylated in a separate step.

Another plausible route involves the reduction of a 3-nitropicolinic acid derivative. nih.govnih.gov The nitration of picolinic acid N-oxide has been reported to yield 4-nitropicolinic acid N-oxide, suggesting that nitration of the pyridine ring is a feasible transformation. umsl.edu While direct nitration of picolinic acid at the 3-position may be less straightforward, should a 3-nitropicolinic acid derivative be accessible, its reduction to 3-aminopicolinic acid can be readily achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C) or metal-acid combinations (e.g., Fe/HCl). The resulting 3-aminopicolinic acid can then be selectively N-methylated.

Optimization of Reaction Conditions and Yields in 3-(Methylamino)picolinic Acid Synthesis

The efficiency of any synthetic route to 3-(methylamino)picolinic acid is highly dependent on the careful optimization of reaction conditions to maximize yield and minimize the formation of byproducts.

For palladium-catalyzed reactions like the Buchwald-Hartwig amination , several factors are critical. The choice of the palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3), the phosphine (B1218219) ligand (e.g., BINAP, XPhos, SPhos), the base (e.g., NaOt-Bu, K2CO3), the solvent (e.g., toluene, dioxane), and the reaction temperature all play a significant role in the outcome of the reaction. The development of specialized ligands has greatly expanded the scope and efficiency of this reaction. youtube.com

In the case of nucleophilic aromatic substitution , the reaction rate is influenced by the nature of the leaving group (F > Cl > Br > I), the solvent, and the temperature. The use of a strong base can also accelerate the reaction by deprotonating the incoming amine, thereby increasing its nucleophilicity.

Below are illustrative tables demonstrating how reaction conditions could be optimized for key transformations.

Table 1: Illustrative Optimization of Buchwald-Hartwig Amination for the Synthesis of a 3-(Methylamino)picolinic Acid Ester

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)2 | P(o-tol)3 | NaOt-Bu | Toluene | 100 | 45 |

| 2 | Pd2(dba)3 | BINAP | Cs2CO3 | Dioxane | 110 | 65 |

| 3 | Pd(OAc)2 | XPhos | K3PO4 | Toluene | 100 | 85 |

| 4 | Pd2(dba)3 | SPhos | NaOt-Bu | Dioxane | 90 | 92 |

Table 2: Illustrative Optimization of SNAr for the Synthesis of 3-(Methylamino)picolinic Acid

| Entry | Substrate | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

| 1 | 3-Chloropicolinic Acid | DMF | 100 | 24 | 30 |

| 2 | 3-Fluoropicolinic Acid | DMF | 100 | 24 | 65 |

| 3 | 3-Fluoropicolinic Acid | DMSO | 120 | 12 | 88 |

| 4 | 3-Fluoropicolinic Acid | NMP | 120 | 12 | 95 |

Atom Economy and Green Chemistry Considerations in Synthetic Protocols

The principles of green chemistry and the metric of atom economy are crucial in the modern chemical industry for developing sustainable and environmentally benign synthetic processes. acs.orgwikipedia.org Atom economy, a concept developed by Barry Trost, evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org This section analyzes the proposed synthetic pathway for 3-(methylamino)picolinic acid through the lens of these principles.

Nitration of Picolinic Acid N-Oxide: The initial step involves the nitration of picolinic acid N-oxide using a mixture of fuming nitric acid and sulfuric acid. umsl.edu While effective in introducing the nitro group at the desired position, this reaction typically has a low atom economy. The large excess of sulfuric acid and the generation of water as a byproduct contribute to a significant amount of waste. From a green chemistry perspective, the use of strong, corrosive acids also raises safety and environmental concerns.

Reduction of the Nitro Group: The subsequent reduction of the nitro group to a primary amine is commonly achieved through catalytic hydrogenation. umsl.edu This method is generally considered to have a high atom economy, as the primary byproduct is water. The use of a catalyst, such as palladium on carbon, in place of stoichiometric reducing agents is a key principle of green chemistry. acsgcipr.org However, the flammability of hydrogen gas and the potential for catalyst deactivation are factors that require careful management.

To provide a more quantitative assessment, the following table outlines the theoretical atom economy for each step in the proposed synthesis of 3-(methylamino)picolinic acid.

Interactive Data Table: Theoretical Atom Economy of the Synthesis of 3-(Methylamino)picolinic Acid

| Reaction Step | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Nitration | Picolinic acid N-oxide, Nitric acid | 3-Nitropicolinic acid N-oxide | Water | ~77% |

| Reduction | 3-Nitropicolinic acid N-oxide, Hydrogen | 3-Aminopicolinic acid | Water | ~82% |

| Reductive Amination | 3-Aminopicolinic acid, Formaldehyde, Sodium borohydride | 3-(Methylamino)picolinic acid | Sodium borate (B1201080) salts, Water | ~65% |

Note: The atom economy calculations are theoretical and can be influenced by the specific reagents and reaction conditions used.

The following table presents a qualitative analysis of the green chemistry aspects of the proposed synthetic route.

Interactive Data Table: Green Chemistry Analysis of the Synthesis of 3-(Methylamino)picolinic Acid

| Green Chemistry Principle | Nitration | Reduction | Reductive Amination |

| Prevention of Waste | Poor (significant acid waste) | Good (water is the main byproduct) | Fair (inorganic salt byproducts) |

| Atom Economy | Low | High | Moderate |

| Use of Less Hazardous Chemicals | Poor (strong, corrosive acids) | Fair (flammable hydrogen gas) | Fair (borohydride reagents) |

| Catalysis | Not typically catalytic | Catalytic (e.g., Pd/C) | Can be catalytic |

| Reduction of Derivatives | N/A | N/A | Good (one-pot reaction) |

| Real-time Analysis | Possible | Possible | Possible |

| Inherent Safety | Poor | Fair | Fair |

Chemical Reactivity and Transformation Mechanisms of 3 Methylamino Picolinic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a range of chemical modifications, most notably the formation of amides and esters.

Amide Bond Formation via Coupling Reagents (e.g., HATU, EDC, HOBT)

The formation of an amide bond from 3-(methylamino)picolinic acid and a primary or secondary amine is a common transformation. This reaction typically requires the activation of the carboxylic acid, which can be achieved using a variety of coupling reagents. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in conjunction with HOBT (Hydroxybenzotriazole), are frequently employed to facilitate this transformation.

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate, such as an active ester or an O-acylisourea. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide and a urea (B33335) byproduct. The presence of the pyridine (B92270) nitrogen and the methylamino group can influence the reaction kinetics and may necessitate specific reaction conditions to achieve high yields and minimize side reactions. For instance, the basicity of the pyridine nitrogen might require the use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction without competing in the coupling process.

| Coupling Reagent | Amine | Product | Typical Conditions |

| HATU/DIPEA | Aniline | N-phenyl-3-(methylamino)picolinamide | DMF, Room Temperature |

| EDC/HOBt | Benzylamine | N-benzyl-3-(methylamino)picolinamide | DCM/DMF, 0 °C to RT |

| EDC/DMAP | Morpholine | (3-(Methylamino)pyridin-2-yl)(morpholino)methanone | CH3CN, Catalytic HOBt |

This table presents illustrative examples of amide bond formation reactions. Specific yields and reaction times would be dependent on the specific substrates and optimization of reaction conditions.

Esterification and Hydrolysis Processes

The carboxylic acid group of 3-(methylamino)picolinic acid can undergo esterification with various alcohols. The classic Fischer esterification, involving heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid, tosic acid), is a common method. google.com This reaction is an equilibrium process, and the removal of water can drive it towards the formation of the ester. google.com

Reactions at the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a site for electrophilic attack, leading to N-oxidation and quaternization reactions.

N-Oxidation Chemistry

The pyridine nitrogen of 3-(methylamino)picolinic acid can be oxidized to form the corresponding N-oxide. This transformation is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a suitable catalyst. The resulting N-oxide exhibits altered electronic properties and can be a valuable intermediate for further functionalization of the pyridine ring. The introduction of the N-oxide can influence the reactivity of the other substituents and can also serve as a handle for subsequent reactions, such as nucleophilic substitution at the C4 position.

Quaternization Reactions

The pyridine nitrogen can react with alkyl halides, such as methyl iodide, to form quaternary ammonium (B1175870) salts. This reaction, known as the Menshutkin reaction, converts the neutral pyridine into a positively charged pyridinium (B92312) salt. The quaternization significantly alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack. The reaction conditions for quaternization, such as solvent and temperature, can influence the reaction rate and yield. Polar aprotic solvents are generally favored for this type of reaction. mdpi.com

Reactivity of the Methylamino Group at C3

The nitrogen atom of the methylamino group possesses a lone pair of electrons, making it nucleophilic. It can participate in various reactions typical of secondary amines. For example, it can be acylated by reaction with acid chlorides or anhydrides to form the corresponding N-acyl derivative. It can also undergo alkylation with suitable alkylating agents.

Alkylation and Acylation Reactions

The 3-(methylamino)picolinic acid molecule possesses two primary sites for alkylation and acylation: the secondary amino group and the carboxylic acid group.

Alkylation: The nitrogen of the methylamino group is nucleophilic and can be alkylated. However, direct alkylation of aminopyridines can be challenging due to the potential for overalkylation, where the product, a secondary or tertiary amine, is often more nucleophilic than the starting material. chemrxiv.orgnih.govwikipedia.org This can lead to a mixture of mono- and di-alkylated products. To achieve selective monoalkylation, specific strategies are often employed, such as using N-aminopyridinium salts as ammonia (B1221849) surrogates, which allows for a self-limiting alkylation process. chemrxiv.orgnih.gov In this method, deprotonation of N-aryl-N-aminopyridinium salts forms highly nucleophilic pyridinium ylides that react with alkyl halides, with the resulting product being less nucleophilic, thus preventing overalkylation. nih.gov Another approach involves the reductive amination of a carbonyl compound or N-alkylation using a carboxylic acid in the presence of a reducing agent like sodium borohydride, which can provide the corresponding alkylaminopyridine in good yields under mild conditions. researchgate.net

Acylation: The methylamino group can readily undergo acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding N-acyl derivative (an amide). This reaction is a common method for functionalizing amino groups. For instance, the formation of a final picolinic amide can be achieved by reacting a picoline amine with another molecule under standard amide bond formation conditions, using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base. google.com

The carboxylic acid group can also be acylated, typically after conversion to a more reactive derivative like an acid chloride. For example, picolinic acid can be converted to its acid chloride and then coupled with an amine to form an amide. nih.gov This highlights the versatility of the picolinic acid scaffold in forming amide bonds.

Further Functionalization and Derivatization of the Amino Group

The secondary methylamino group in 3-(Methylamino)picolinic acid is a key site for introducing further chemical diversity. Beyond the alkylation and acylation reactions mentioned above, this group can participate in various other transformations.

Derivatization strategies often involve converting the amine into different functional groups or using it as a handle for coupling reactions. For example, aminopyridines can react with various electrophiles. The reaction of 4-aminopyridine (B3432731) with halogens like iodine monochloride (ICl) or iodine monobromide (IBr) leads to the formation of charge-transfer complexes or ionic species. acs.orgresearchgate.net While this specific example is for a primary amine at the 4-position, it illustrates the nucleophilic character of the exocyclic amino group, which would be similar for the methylamino group at the 3-position.

The table below summarizes some general reactions for the functionalization of aminopyridines, which are applicable to 3-(Methylamino)picolinic acid.

| Reaction Type | Reagents/Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base | Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₄) | Tertiary Amine |

| N-Acylation | Acid Chloride/Anhydride, Base | Amide |

| Amide Coupling | Carboxylic Acid, Coupling Agent (e.g., HATU) | Amide |

This table presents generalized reaction types for aminopyridines.

Decarboxylative Processes in Substituted Picolinic Acids

The decarboxylation of picolinic acid and its derivatives is a well-studied process. The position of the carboxylic acid group at the 2-position of the pyridine ring is crucial for its facile decarboxylation compared to its isomers, nicotinic acid (3-carboxylic acid) and isonicotinic acid (4-carboxylic acid). stackexchange.com The generally accepted mechanism for the decarboxylation of picolinic acid is the Hammick mechanism, which involves the formation of a zwitterionic intermediate or an ylide upon heating. wikipedia.orgunit.no This intermediate then loses carbon dioxide to form a 2-pyridyl carbanion or a related species. wikipedia.orgcdnsciencepub.com

The presence of substituents on the pyridine ring significantly influences the rate and mechanism of decarboxylation. A study on the decarboxylation of several 3-substituted picolinic acids, including 3-amino and 3-methyl derivatives, revealed that both electron-withdrawing and electron-releasing 3-substituents accelerate the decarboxylation of the acidic form but inhibit the decarboxylation of the corresponding anion. cdnsciencepub.com

For 3-aminopicolinic and 3-hydroxypicolinic acids, the decarboxylation mechanism appears to be more complex. cdnsciencepub.comresearchgate.netcdnsciencepub.com At lower acidities, they are thought to decarboxylate via the typical Hammick ylide mechanism. researchgate.netcdnsciencepub.com However, at higher acidities, a different mechanism involving initial protonation of the ring becomes dominant, similar to the decarboxylation of anthranilic and salicylic (B10762653) acids. researchgate.netcdnsciencepub.com The 3-amino group, and by extension the 3-methylamino group, can facilitate decarboxylation through their inductive and field effects, which help to stabilize the developing negative charge at the 2-position in the transition state. researchgate.netcdnsciencepub.com

The rate of decarboxylation is highly dependent on the specific substituent. For example, 3-nitropicolinic acid decarboxylates very rapidly, even at 95°C, while the 3-methylpicolinic acid decarboxylates at a more moderate rate at 150°C. cdnsciencepub.com

Table of First-Order Rate Constants for Decarboxylation of 3-Substituted Picolinic Acids at 150°C

| Substituent | k_HA (s⁻¹) at 150°C |

|---|---|

| None | 4.8 x 10⁻⁵ |

| 3-Methyl | 1.1 x 10⁻⁴ |

| 3-Amino | 3.5 x 10⁻⁴ |

| 3-Benzoyl | > 4.5 x 10⁻⁴ |

| 3-Nitro | Very Rapid at 95°C |

Data sourced from a study on the decarboxylation of substituted picolinic acids. cdnsciencepub.comcdnsciencepub.com The rate constant k_HA refers to the decarboxylation of the isoelectric species.

Chelation and Ligand Exchange Reactions (Mechanism-focused)

Picolinic acid is a well-known bidentate chelating agent, coordinating to metal ions through the pyridine nitrogen and an oxygen atom of the carboxylate group to form a stable five-membered ring. nih.govresearchgate.netwikipedia.org This chelation is a key aspect of its biological and chemical activity. nih.gov The 3-(methylamino) group in 3-(Methylamino)picolinic acid would influence the chelation properties through both steric and electronic effects. The electron-donating nature of the methylamino group can increase the electron density on the pyridine ring, potentially enhancing the basicity of the ring nitrogen and its coordination to metal ions.

The mechanism of chelation involves the displacement of solvent molecules from the metal's coordination sphere by the two donor atoms of the picolinate (B1231196) ligand. The resulting metal complexes often have an octahedral or distorted octahedral geometry, with the picolinate ligand occupying two coordination sites. sjctni.edu

Ligand exchange reactions involve the substitution of one or more ligands in a metal complex with other ligands. The kinetics and mechanism of these reactions are influenced by several factors, including the nature of the metal ion, the entering and leaving ligands, and the solvent. nih.govsolubilityofthings.com Ligand substitution in metal complexes can proceed through several mechanisms:

Dissociative (D) mechanism: The leaving ligand first dissociates from the metal center, forming an intermediate with a lower coordination number, which is then attacked by the entering ligand.

Associative (A) mechanism: The entering ligand first coordinates to the metal center, forming an intermediate with a higher coordination number, from which the leaving ligand then departs.

Interchange (I) mechanism: The entering ligand forms an outer-sphere complex with the metal complex, and the substitution occurs in a single concerted step without a distinct intermediate. This can be further divided into associative interchange (Ia) and dissociative interchange (Id) depending on the degree of bond formation with the entering ligand and bond breaking with the leaving ligand in the transition state.

For complexes of picolinic acid derivatives, the stability of the chelate ring makes the wholesale replacement of the picolinate ligand less common than the exchange of other, more labile ligands in the coordination sphere. However, the kinetics of ligand exchange can be studied to understand the reactivity of these complexes. For example, electrospray ionization mass spectrometry (ESI-MS) can be used to quantitatively investigate solution-phase equilibria and ligand exchange parameters. nih.gov The electronic properties of the ligands, such as their ability to donate or withdraw electron density, play a crucial role in determining the rates of these substitution reactions. solubilityofthings.com

Derivatives and Analogs of 3 Methylamino Picolinic Acid

Structural Modifications and Functional Group Diversification

The core scaffold of 3-(Methylamino)picolinic acid offers multiple sites for structural modification. The primary locations for these alterations are the methylamino group and the pyridine (B92270) ring, allowing for a wide diversification of functional groups.

The pyridine ring is another prime target for functionalization, with several positions available for substitution. The introduction of various functional groups onto the aromatic ring can dramatically influence the electronic properties and reactivity of the entire molecule. Research into picolinic acid derivatives has shown the successful introduction of a range of substituents. nih.gov For example, analogs of 3-(Methylamino)picolinic acid have been synthesized with substituents at the 6-position, such as a cyclopropoxy group, yielding 3-Cyclopropoxy-6-(methylamino)picolinic acid. bldpharm.com Other documented substitutions on the broader picolinic acid framework include methoxy (B1213986) and trifluoromethyl groups, as seen in compounds like 3-amino-6-methoxy-5-(trifluoromethyl)picolinic acid. google.com Halogenation is another common strategy, leading to derivatives such as 3-chloro-5-bromo-2-picolinic acid. patsnap.com These substitutions modify the molecule's electronic distribution, solubility, and potential for intermolecular interactions. nih.gov

Table 1: Examples of Structural Modifications in 3-(Methylamino)picolinic Acid Analogs

| Compound Name | Modification Site | Substituent(s) |

| 3-(Dimethylamino)picolinic acid bldpharm.com | Amino Group | Additional Methyl Group |

| 3-Cyclopropoxy-6-(methylamino)picolinic acid bldpharm.com | Pyridine Ring (C6) | Cyclopropoxy Group |

| 3-amino-6-methoxy-5-(trifluoromethyl)picolinic acid google.com | Pyridine Ring (C5, C6) | Trifluoromethyl, Methoxy |

| 3-chloro-5-bromo-2-picolinic acid patsnap.com | Pyridine Ring (C3, C5) | Chlorine, Bromine |

Synthesis of Multifunctional Derivatives

The synthesis of multifunctional derivatives of 3-(Methylamino)picolinic acid often involves multi-step reaction sequences. umsl.edu A common approach begins with a pre-functionalized pyridine ring, to which the carboxylic acid and methylamino groups are subsequently added or modified. For instance, the synthesis of a substituted picolinic acid can start from a corresponding substituted pyridine, which is then carboxylated. google.com

Synthetic routes for aminopicolinic acids can involve the nitration of a picolinic acid N-oxide, followed by catalytic hydrogenation to reduce the nitro group to an amine. umsl.edu Further alkylation would then yield the desired methylamino derivative. Another strategy involves nucleophilic substitution reactions on a pyridine ring that contains a suitable leaving group, such as a halogen. researchgate.net For example, 2-chloronicotinic acid can react with various amines to form aminonicotinic acid derivatives. researchgate.net A similar approach could be envisioned for the synthesis of 3-(Methylamino)picolinic acid analogs. The synthesis of complex derivatives, such as those with multiple substituents on the pyridine ring, may require carefully planned sequences of halogenation, metallation, and cross-coupling reactions. google.compatsnap.com

Design Principles for Novel 3-(Methylamino)picolinic Acid Analogs

The design of novel analogs of 3-(Methylamino)picolinic acid is guided by principles of medicinal and materials chemistry. The primary goal is to create molecules with specific, predictable properties by making deliberate structural changes. A key consideration is the influence of substituents on the molecule's three-dimensional conformation and its ability to form intermolecular interactions like hydrogen bonds and π-stacking. nih.gov

Introducing specific substituents can induce significant changes in both the molecular structure and the crystal packing. nih.gov For example, adding electron-withdrawing groups like trifluoromethyl or halogens to the pyridine ring can alter the acidity of the carboxylic acid and the basicity of the nitrogen atoms. This, in turn, affects the molecule's behavior in different chemical environments. Conversely, adding electron-donating groups like methoxy or alkyl groups can have the opposite effect.

The design of new analogs also considers the potential for the molecule to act as a ligand for metal ions. Picolinic acid and its derivatives are effective chelating agents. wikipedia.org The strategic placement of donor atoms through substitution on the pyridine ring or modification of the amino group can enhance the binding affinity and selectivity for specific metal ions. This principle is central to the development of picolinic acid derivatives for various applications. nih.gov

Coordination Chemistry of 3 Methylamino Picolinic Acid and Its Derivatives

Ligand Design Principles in Metal Complexation

The design of ligands for specific metal complexation is a foundational aspect of coordination chemistry. rsc.org For picolinic acid-based ligands, the primary coordination site is the bidentate chelate formed by the pyridine (B92270) nitrogen and the carboxylate oxygen. nih.gov The properties of the resulting metal complexes can be finely tuned by introducing various substituents onto the pyridine ring. nih.gov

The methylamino group (-NHCH₃) at the 3-position of 3-(Methylamino)picolinic acid plays a crucial role in modulating its ligation properties. This group exerts an electron-donating effect on the pyridine ring through resonance. This increased electron density can enhance the basicity of the pyridine nitrogen and the carboxylate oxygen, potentially leading to the formation of more stable metal complexes. digitellinc.com

Density functional theory (DFT) calculations on similar amino-substituted picolinate (B1231196) ions have shown that an amino group at the 3-position (ortho to the carboxylate group) can decrease the metal-oxygen bond length while leaving the metal-nitrogen bond length relatively unchanged. digitellinc.com This suggests a strengthening of the metal-carboxylate bond. These theoretical findings are crucial for the rational design of ligands with tailored affinities for specific metal ions, a concept central to molecular engineering. digitellinc.com Furthermore, the presence of the methylamino group can introduce steric considerations that may influence the coordination geometry and the accessibility of the metal center.

Picolinic acid and its derivatives are often incorporated as pendant arms in more complex ligand architectures to create polydentate ligands. nih.govubc.ca This strategy is employed to enhance the stability and control the geometry of the resulting metal complexes, which is particularly relevant in the development of agents for biomedical applications. nih.gov

Chelation Modes and Coordination Geometries with Transition Metals

Picolinic acid and its derivatives are known to form stable complexes with a wide array of transition metals, exhibiting various chelation modes and coordination geometries. researchgate.netresearchgate.netajol.info The specific mode of coordination is influenced by factors such as the nature of the metal ion, the substituents on the ligand, the solvent, and the presence of counter-ions. nih.gov

The most common chelation mode for picolinic acid and its derivatives, including 3-(Methylamino)picolinic acid, is bidentate coordination. In this mode, the ligand binds to a metal center through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the deprotonated carboxylate group, forming a stable five-membered chelate ring. nih.govresearchgate.net This (N,O) chelation is a recurring motif in the coordination chemistry of picolinates. nih.gov

While bidentate coordination is predominant for 3-(Methylamino)picolinic acid itself, derivatives can be designed to exhibit higher denticity. By incorporating additional donor groups, tridentate or even hexadentate ligands can be synthesized. ubc.caresearchgate.net For example, dipicolinic acid, a close analogue, acts as a tridentate (O,N,O) ligand, coordinating through both carboxylate oxygens and the pyridine nitrogen. ajol.infonih.gov

The synthesis of more complex ligands, such as those based on a bispidine scaffold with picolinic acid pendant arms, has led to hexadentate ligands that are highly preorganized for octahedral coordination geometries. ubc.ca Similarly, ligands incorporating two picolinate units attached to a central amine, like 6,6'-(azanediylbis(methylene))dipicolinic acid, can act as pentadentate or hexadentate chelators. researchgate.net These multidentate ligands are of significant interest for forming highly stable complexes with metal ions like Mn(II). researchgate.net The design of such multidentate ligands is a key strategy for achieving specific coordination geometries and enhancing complex stability. researchgate.net

Formation and Stability of Metal Complexes (Thermodynamic and Kinetic Aspects)

The formation of a metal complex in solution is governed by thermodynamic and kinetic principles. researchgate.net Thermodynamic stability refers to the extent to which a complex will form at equilibrium and is quantified by the stability constant (or formation constant, K), while kinetic stability (lability or inertness) relates to the speed at which the ligands in the complex are exchanged with other ligands. gcnayanangal.comscribd.com

The stability of metal picolinate complexes is influenced by several factors, including the nature of the metal ion (charge, size, and electron configuration) and the ligand (basicity, steric effects, and chelate effect). gcnayanangal.comresearchgate.net The chelate effect, which is the enhanced stability of complexes containing chelate rings compared to those with analogous monodentate ligands, is a major driving force for the formation of picolinate complexes. researchgate.net

The introduction of the electron-donating methylamino group at the 3-position is expected to increase the basicity of the donor atoms in 3-(Methylamino)picolinic acid, which generally leads to an increase in the thermodynamic stability of the resulting metal complexes. gcnayanangal.com Potentiometric titration is a common experimental method used to determine the stability constants of metal complexes in solution. nih.govresearchgate.net For example, the stability constants for Ga(III) complexes with picolinic acid have been determined, with logβ values of 16.23(6) for [Ga(Pic)₂]⁺ and 20.86(2) for [Ga(Pic)₃]. nih.gov Computational methods are also increasingly being used to predict stability constants with reasonable accuracy. rsc.org

Kinetic lability is also a critical aspect. While a complex may be thermodynamically stable, it can be kinetically labile, meaning it undergoes rapid ligand exchange. slideshare.net Conversely, a kinetically inert complex may persist for a long time even if it is thermodynamically unstable. gcnayanangal.com The kinetic inertness of Al(III) complexes with certain pentadentate ligands has been studied by following their dissociation, with half-lives determined at physiological pH. nih.gov Such studies are crucial for applications where the complex must remain intact over a specific period.

Table 1: Selected Stability Constants (log K) of Metal-Picolinate and Related Complexes

| Metal Ion | Ligand | log K | Conditions |

|---|---|---|---|

| Ga(III) | Picolinic Acid (Pic) | logβ₀₂₁ = 16.23 | Potentiometry |

| Ga(III) | Picolinic Acid (Pic) | logβ₀₃₁ = 20.86 | Potentiometry |

| Mn(II) | DPAAA³⁻ | log K(MnL) = 13.19 | pH-potentiometry, 25 °C, 0.15 M NaCl |

| Mn(II) | DPAPhA²⁻ | log K(MnL) = 9.55 | pH-potentiometry, 25 °C, 0.15 M NaCl |

Electronic and Geometric Structure of 3-(Methylamino)picolinic Acid Metal Complexes

The electronic and geometric structures of metal complexes are intrinsically linked and determine their physical and chemical properties, such as color, magnetism, and reactivity. rsc.org Various spectroscopic techniques and computational methods are employed to elucidate these structures.

For picolinate complexes, techniques like FT-IR, UV-Vis, and NMR spectroscopy are routinely used for characterization. researchgate.netorientjchem.orgresearchgate.net In the FT-IR spectrum, the coordination of the carboxylate group and the pyridine nitrogen to the metal ion can be observed by shifts in their respective vibrational frequencies. researchgate.net For instance, a shift in the C=N stretching vibration to a lower wavenumber upon complexation is indicative of coordination through the pyridine nitrogen. researchgate.net

The electronic structure is influenced by both the metal d-orbitals and the ligand molecular orbitals. UV-Vis spectroscopy can provide insights into the d-d electronic transitions of the metal ion and charge-transfer bands. researchgate.net The color of transition metal complexes is a direct consequence of these electronic transitions. The electronic properties are also highly dependent on the coordination geometry. For instance, a series of Mn, Fe, Co, and Ni complexes with a pentadentate pyridine-based ligand were studied to understand how the metal ion and geometry affect the electronic structure and redox properties. rsc.org

Role of 3-(Methylamino)picolinic Acid in Supramolecular Assembly and Coordination Polymers

Picolinic acid and its derivatives are excellent building blocks for the construction of supramolecular assemblies and coordination polymers due to their versatile coordination modes and their ability to participate in non-covalent interactions like hydrogen bonding and π-π stacking. nih.govmdpi.com Coordination polymers are extended structures formed by the self-assembly of metal ions (nodes) and organic ligands (linkers). rsc.org

Picolinate ligands can act as bridging linkers between metal centers, leading to the formation of one-, two-, or three-dimensional networks. nih.gov For example, a mercury(II) picolinate complex has been shown to form a one-dimensional coordination polymer where the picolinate ions bridge the metal centers. nih.gov The final structure of these polymers is influenced by factors such as the coordination preference of the metal ion and the geometry of the organic linker. mdpi.com

The methylamino group in 3-(Methylamino)picolinic acid can play a significant role in directing the supramolecular assembly. The N-H proton of the amino group is capable of acting as a hydrogen bond donor, which can form intermolecular hydrogen bonds with acceptor atoms (e.g., carboxylate oxygens) on adjacent complex units. These directional interactions can guide the packing of the molecules in the solid state, leading to the formation of specific supramolecular architectures. nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a principal technique for determining the detailed structure of a molecule in solution. For 3-(Methylamino)picolinic acid, ¹H and ¹³C NMR would provide critical information. The ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the methyl group, and the amino proton. The chemical shifts, splitting patterns (multiplicities), and coupling constants of the aromatic protons would confirm the substitution pattern on the pyridine ring. The signal for the methyl group would likely appear as a singlet or a doublet if coupled to the amino proton.

Conformational analysis, particularly concerning the orientation of the carboxylic acid and methylamino groups relative to the pyridine ring, could be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY).

However, a review of publicly available scientific literature and spectral databases indicates that experimental NMR data specifically for 3-(Methylamino)picolinic acid has not been published. While predicted spectra for related compounds such as 3-methylpicolinic acid are available, they cannot be used for a definitive structural assignment of 3-(Methylamino)picolinic acid. ichemical.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups and probe the vibrational modes of a molecule. americanpharmaceuticalreview.commdpi.comkurouskilab.com

For 3-(Methylamino)picolinic acid, the IR spectrum would be expected to display characteristic absorption bands for:

O-H stretch of the carboxylic acid, typically a broad band.

N-H stretch of the secondary amine.

C=O stretch of the carboxylic acid.

C-N stretch of the methylamino group.

Aromatic C=C and C=N stretching vibrations of the pyridine ring.

C-H stretching and bending modes for the aromatic ring and the methyl group.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the pyridine ring. researchgate.netscribd.com

Despite the theoretical utility of these techniques, a search of scientific databases reveals no experimentally obtained IR or Raman spectra specifically for 3-(Methylamino)picolinic acid. Data for related structures like picolinic acid and 3-methylpicolinic acid are available but are not sufficient for a detailed vibrational analysis of the title compound. scribd.comnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

The molecular formula for 3-(Methylamino)picolinic acid is C₇H₈N₂O₂. Its molecular weight is approximately 152.15 g/mol . In an MS experiment, a molecular ion peak (M⁺) would be expected at m/z 152. As a compound containing an even number of nitrogen atoms, it would adhere to the Nitrogen Rule, showing an even-numbered molecular weight.

Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (M-17) or a carboxyl group (M-45). libretexts.org For secondary amines, alpha-cleavage is a dominant fragmentation pathway. libretexts.org The fragmentation of 3-(Methylamino)picolinic acid would likely involve a combination of these pathways, providing structural clues.

A thorough search of the literature and spectral libraries (such as NIST) did not yield any published mass spectra or fragmentation data for 3-(Methylamino)picolinic acid. nist.govnist.gov While fragmentation mechanisms for related structures like acyl picolinyl esters have been studied, this data cannot be directly extrapolated. nih.gov

Computational and Theoretical Chemistry of 3 Methylamino Picolinic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the chemical reactivity of 3-(methylamino)picolinic acid. These methods offer a detailed view of the molecule's electron distribution and energy levels.

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, provide a rigorous framework for studying 3-(methylamino)picolinic acid. Methods such as the Restricted Hartree-Fock (RHF) and Coupled Cluster (CC) are employed to obtain accurate wavefunctions and energies.

Table 1: Representative Ab Initio Computational Parameters for Picolinic Acid Derivatives

| Parameter | RHF/STO-3G | MP2/6-31G* | Coupled Cluster (CCSD(T)) |

| Basis Set | Minimal | Split-valence, polarized | Augmented correlation-consistent |

| Level of Theory | Self-Consistent Field | Møller-Plesset perturbation theory | High-accuracy electron correlation |

| Typical Application | Initial geometry optimization | Improved electron correlation | High-precision energy calculations |

This table is illustrative and based on common computational practices for similar organic molecules.

Density Functional Theory (DFT) has become a popular and effective method for studying medium to large-sized molecules due to its balance of accuracy and computational cost. DFT calculations are instrumental in predicting the geometric, electronic, and vibrational properties of 3-(methylamino)picolinic acid.

By employing functionals like B3LYP with basis sets such as 6-311++G(d,p), researchers can obtain optimized molecular structures, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. Studies on structurally related picolinamide (B142947) derivatives have successfully used DFT to analyze their electronic structure and predict their behavior.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of 3-(methylamino)picolinic acid are intrinsically linked to its three-dimensional structure. Conformational analysis explores the different spatial arrangements of the atoms in the molecule and their corresponding energies.

Table 2: Calculated Relative Energies of Hypothetical Conformers of 3-(Methylamino)picolinic Acid

| Conformer | Dihedral Angle (N-C3-N-C) | Relative Energy (kcal/mol) |

| A (Planar) | 0° | 2.5 |

| B (Twisted) | 45° | 0.8 |

| C (Perpendicular) | 90° | 0.0 (Global Minimum) |

Note: This table presents hypothetical data to illustrate the concept of an energy landscape. Actual values would require specific calculations for this molecule.

Modeling of Noncovalent Interactions, including Hydrogen Bonding and π-Stacking

Noncovalent interactions are crucial in determining the supramolecular chemistry and biological interactions of 3-(methylamino)picolinic acid. These interactions, though weaker than covalent bonds, play a significant role in the molecule's aggregation, crystal packing, and interaction with biological targets.

Hydrogen Bonding: The carboxylic acid group and the methylamino group are both capable of participating in hydrogen bonding, acting as both donors and acceptors. Intramolecular hydrogen bonds can influence the preferred conformation of the molecule, while intermolecular hydrogen bonds are key to the formation of dimers and larger aggregates in the solid state and in solution.

Computational models can quantify the strength of these interactions and visualize their spatial arrangement, providing insights into the molecule's solid-state behavior and its potential binding modes with biomolecules.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For 3-(methylamino)picolinic acid, MD simulations can be used to:

Explore the conformational landscape in solution and identify the most populated conformers.

Study the dynamics of hydrogen bonding with solvent molecules.

Simulate the process of aggregation and self-assembly.

Investigate the binding of the molecule to a biological target, such as a protein or enzyme, providing insights into the binding mechanism and stability of the complex.

Although specific MD studies on 3-(methylamino)picolinic acid are not prevalent, the methodology is widely applied to study the behavior of similar small molecules and their interactions with biomacromolecules. These simulations are crucial for bridging the gap between static molecular structures and dynamic biological processes.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry plays a vital role in the interpretation of experimental spectra. Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure and understand its electronic properties.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. By comparing the calculated IR spectrum with the experimental one, a detailed assignment of the vibrational modes can be achieved. For picolinic acid and its derivatives, the characteristic vibrational bands of the carboxylic acid, amino group, and pyridine (B92270) ring can be identified and analyzed. researchgate.netorientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can calculate the chemical shifts of ¹H and ¹³C atoms. This information is invaluable for assigning the peaks in experimental NMR spectra and for confirming the proposed molecular structure. orientjchem.org

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of molecules. The calculated excitation energies and oscillator strengths can be correlated with the absorption bands observed in experimental UV-Vis spectra, providing insights into the electronic transitions within the molecule.

Table 3: Comparison of Theoretical and Experimental Spectroscopic Data for a Picolinic Acid Analogue

| Spectroscopic Data | Theoretical Prediction (DFT/B3LYP) | Experimental Value |

| IR: ν(C=O) | 1720 cm⁻¹ | 1710 cm⁻¹ |

| IR: ν(N-H) | 3350 cm⁻¹ | 3340 cm⁻¹ |

| ¹H NMR: δ(COOH) | 12.5 ppm | 12.3 ppm |

| UV-Vis: λmax | 265 nm | 268 nm |

This table is illustrative, based on typical agreements between calculated and experimental data for similar compounds.

The synergy between computational predictions and experimental measurements provides a powerful approach for the comprehensive characterization of 3-(methylamino)picolinic acid.

Non Clinical Applications of 3 Methylamino Picolinic Acid in Chemical Sciences

Building Block in Complex Organic Synthesis

There is no available scientific literature detailing the use of 3-(Methylamino)picolinic acid as a specific building block in complex organic synthesis. While related molecules such as 3-aminopicolinic acid and other picolinic acid derivatives are utilized as synthons and intermediates nih.govnih.gov, the synthetic utility of the N-methylated analog, 3-(Methylamino)picolinic acid, has not been documented in accessible research. Chemical suppliers list related compounds like 4-(Methylamino)picolinic acid as a heterocyclic building block, but specific reaction schemes or applications for the 3-methylamino isomer are absent bldpharm.com.

Precursor for Advanced Materials and Functional Systems (e.g., photovoltaic devices)

Ligand in Catalytic Systems for Organic Transformations

The chelating properties of the picolinic acid scaffold make it a common ligand in catalysis nih.gov. For instance, picolinic acid itself can mediate palladium-catalyzed C-H activation nih.gov. Derivatives like 3-methylpicolinic acid have also been explicitly used as ligands in the synthesis of various metal complexes sigmaaldrich.com. However, no studies specifically report the synthesis or application of a catalytic system employing 3-(Methylamino)picolinic acid as a ligand for organic transformations.

Probes for Chemical Reaction Mechanisms (e.g., Mitsunobu reaction substrate)

The Mitsunobu reaction is a well-known organic reaction that converts an alcohol to a variety of functional groups using a carboxylic acid, triphenylphosphine, and an azodicarboxylate like diethyl azodicarboxylate (DEAD) wikipedia.orgnih.gov. The reaction proceeds through a mechanism where the carboxylic acid acts as a nucleophile organic-chemistry.orgyoutube.com. Picolinic acid is a known substrate for this reaction wikipedia.org. However, there is no documented use of 3-(Methylamino)picolinic acid as a specific probe to investigate the mechanism of the Mitsunobu reaction or any other chemical transformation. Its reactivity and potential influence on the reaction pathway have not been a subject of published research.

Table of Compounds

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways to 3-(Methylamino)picolinic Acid Derivatives

The generation of a diverse chemical library based on the 3-(Methylamino)picolinic acid scaffold is essential for exploring its structure-activity relationships. Future research will likely focus on developing more efficient, versatile, and sustainable synthetic routes. While methods exist for creating aminopicolinic acids, such as the nitration of picolinic acid N-oxide followed by reduction, new approaches are needed. umsl.edu

Key areas for exploration include:

One-Pot, Multi-Component Reactions: Inspired by the synthesis of other heterocyclic compounds, researchers could develop one-pot reactions that combine several starting materials to construct complex derivatives of 3-(Methylamino)picolinic acid in a single step. researchgate.net This approach enhances efficiency and reduces waste.

Enzymatic Synthesis: The use of biocatalysts, such as lipases or trypsin, offers a mild and highly selective method for synthesis. researchgate.net Future studies could investigate enzymatic pathways to produce specific enantiomers or to introduce functional groups under environmentally benign conditions.

Catalytic C-H Activation: Direct functionalization of the pyridine (B92270) ring or the methylamino group through C-H activation would provide a powerful and atom-economical tool for creating novel analogues. This avoids the need for pre-functionalized starting materials.

These advanced synthetic strategies would facilitate the creation of a wide range of derivatives, enabling systematic investigation into their chemical and biological properties.

| Synthetic Approach | Potential Advantages | Relevant Precedent |

| One-Pot Reactions | Increased efficiency, reduced waste, operational simplicity | Synthesis of novel picolinate (B1231196) derivatives. researchgate.net |

| Enzymatic Catalysis | High selectivity, mild reaction conditions, environmentally friendly | Lipase-catalyzed synthesis of quinoline derivatives. researchgate.net |

| C-H Activation | High atom economy, direct functionalization, novel bond formation | Established methods in modern organic synthesis. |

Advanced Mechanistic Studies of its Reactivity

A thorough understanding of the reaction mechanisms governing the reactivity of 3-(Methylamino)picolinic acid is crucial for its controlled application. While the reactivity of picolinic acid itself is known in reactions like the Hammick reaction, the influence of the 3-methylamino substituent is not well-documented. wikipedia.org

Future mechanistic studies should employ a combination of kinetic experiments and advanced spectroscopic techniques. researchgate.net Modern analytical tools, such as in-situ photoionization and photoelectron photoion coincidence spectroscopy, can identify transient reactive intermediates (e.g., carbenes, ylides) that are crucial for understanding reaction pathways but are undetectable by conventional methods. rsc.org Investigating the electronic influence of the methylamino group on the decarboxylation process in the Hammick reaction, for example, could reveal new synthetic possibilities. wikipedia.org Furthermore, exploring mechanisms such as the anomeric effect in oxidation-reduction reactions involving picolinic acid derivatives could lead to the development of novel catalytic processes. researchgate.net

Integration into High-Throughput Screening for Chemical Libraries

High-throughput screening (HTS) has revolutionized drug discovery and materials science by enabling the rapid testing of vast numbers of compounds. pharmasalmanac.comyoutube.com Integrating a diverse library of 3-(Methylamino)picolinic acid derivatives into HTS campaigns is a logical next step to uncover novel biological activities or material properties.

The process involves:

Library Synthesis: Creation of a structurally diverse collection of 3-(Methylamino)picolinic acid analogues using the novel synthetic pathways described in section 10.1.

Assay Development: Designing automated assays in 96-well or 384-well formats to measure specific biological or chemical endpoints. washu.edu

Screening and Hit Identification: Utilizing robotic systems to screen the library and identify "hits"—compounds that exhibit desired activity. pharmasalmanac.comnih.gov

Given that heterocyclic compounds like quinolines are frequently identified as hits in HTS campaigns, the picolinic acid scaffold holds significant promise. nih.gov Such screenings could identify new candidates for therapeutic agents or functional materials. Early detection of off-target effects or toxicity through HTS can also mitigate risks in later development stages. pharmasalmanac.com

Development of Chemically Oriented Sensing Platforms

Picolinic acid and its derivatives are excellent chelating agents, a property that makes them highly suitable for use in chemical sensors. wikipedia.org Future research could focus on incorporating 3-(Methylamino)picolinic acid into novel sensing platforms for detecting metal ions, pH changes, or specific biomolecules. rsc.orgrsc.org

Promising directions include:

Fluorescent Sensors: Using 3-(Methylamino)picolinic acid as a ligand to sensitize the luminescence of lanthanide ions like Europium(III). rsc.orgnih.gov The binding of a target analyte could induce a change in the fluorescence signal, allowing for sensitive and selective detection.

Electrochemical Sensors: Developing potentiometric or voltammetric sensors where the 3-(Methylamino)picolinic acid derivative acts as a selective ionophore in an electrode membrane. nih.gov Techniques like surface imprinting could be used to create highly selective recognition sites.

Ratiometric Probes: Designing sensors that provide a response at two different wavelengths, which enhances accuracy by correcting for variations in probe concentration and environmental factors. nih.gov

The methylamino group offers a convenient handle for covalent attachment to solid supports, such as polymers or nanoparticles, facilitating the development of robust and reusable sensing devices. researchgate.net

| Sensor Type | Principle of Operation | Potential Application |

| Fluorescent | Analyte binding modulates luminescence of a lanthanide-picolinate complex. rsc.org | Detection of metal ions (Fe³⁺, Cu²⁺), pH monitoring. rsc.orgrsc.org |

| Potentiometric | Selective binding of an analyte at a modified electrode surface changes the electrical potential. nih.gov | Detection of specific organic molecules or ions. |

| Smartphone-Integrated | Ratiometric fluorescence changes are captured and quantified by a smartphone camera. nih.gov | Point-of-care testing and on-site environmental monitoring. |

Synergistic Approaches Combining Experimental and Computational Methodologies

The integration of computational chemistry with experimental research provides a powerful paradigm for accelerating discovery. mdpi.com For 3-(Methylamino)picolinic acid, this synergy can be applied to predict properties, guide synthetic efforts, and elucidate mechanisms.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure, stability, and reactivity of different derivatives. nih.govnih.gov These calculations can help rationalize observed experimental outcomes, such as the physiological effects of certain picolinic acid derivatives being linked to the characteristics of their zwitterionic forms. nih.gov

Computational modeling can guide research by:

Predicting Reaction Outcomes: Simulating reaction pathways to identify the most promising synthetic routes and conditions before they are attempted in the lab.

Designing Novel Molecules: Modeling the interaction of derivatives with a biological target (molecular docking) to design compounds with enhanced affinity and selectivity.

Interpreting Spectroscopic Data: Calculating theoretical spectra to aid in the characterization and structural confirmation of newly synthesized compounds.

This iterative cycle, where computational predictions are tested experimentally and experimental results are used to refine computational models, will be a key trend in exploring the chemical space of 3-(Methylamino)picolinic acid and its analogues.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Methylamino)picolinic acid in laboratory settings?

- Methodological Answer : Synthesis of structurally similar picolinic acid derivatives (e.g., methylsulfonyl or sulfonamido analogs) typically involves nucleophilic substitution, coupling reactions, or amidation. For example, methylamine can be introduced via reactions with methylating agents (e.g., methyl iodide) under basic conditions. Purification often employs flash chromatography, followed by acid-base extraction to isolate the final product. Characterization should include , , and ESI-MS to confirm structure and purity .

- Data Consideration : Yields may vary with reaction temperature (e.g., 75–120°C) and solvent choice (e.g., DMF, THF). Optimization via Design of Experiments (DOE) is advised to maximize efficiency .

Q. What analytical techniques are most effective for quantifying 3-(Methylamino)picolinic acid in complex biological matrices?

- Methodological Answer : UV-Vis spectroscopy and mass spectrometry (LC-MS/MS) are preferred for sensitivity and selectivity. Chelation-based assays (e.g., using metal ions) can enhance detection limits in environmental or biological samples. Pre-treatment steps, such as solid-phase extraction (SPE), reduce matrix interference. Bradford assays (protein-dye binding) may assist in studying protein interactions if the compound binds to biological macromolecules .

Q. How should researchers design a PICO(T) framework for studying the biological activity of 3-(Methylamino)picolinic acid?

- Methodological Answer :

- Population/Problem : Specific cell lines or enzyme systems (e.g., kinases, receptors).

- Intervention : Exposure to 3-(Methylamino)picolinic acid at varying concentrations.

- Comparison : Negative controls (solvent-only) or structurally analogous compounds.

- Outcome : Metrics like IC, binding affinity, or metabolic stability.

- Time : Duration of exposure (acute vs. chronic).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing 3-(Methylamino)picolinic acid derivatives?

- Methodological Answer : Discrepancies in shifts or ESI-MS fragmentation patterns may arise from tautomerism or impurities. Validate results using orthogonal techniques:

- X-ray crystallography for unambiguous structural confirmation.

- High-resolution MS (HRMS) to distinguish isotopic patterns.

- 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Cross-reference synthetic protocols with literature on analogous compounds (e.g., 6-(Methylsulfonamido)picolinic acid) to identify common pitfalls .

Q. What strategies optimize the yield of 3-(Methylamino)picolinic acid under varying reaction conditions?

- Methodological Answer :

- Catalyst Screening : Test palladium or copper catalysts for coupling reactions.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF).

- Temperature Gradients : Use microwave-assisted synthesis to accelerate reactions.

Q. What mechanisms underlie the interaction of 3-(Methylamino)picolinic acid with biological targets, and how can these be validated?

- Methodological Answer :

- Molecular Docking : Predict binding modes using software (AutoDock, Schrödinger).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.

- Enzyme Inhibition Assays : Measure activity changes in dose-response studies.

Experimental Design and Data Analysis

Q. How can researchers ensure reproducibility in synthesizing 3-(Methylamino)picolinic acid analogs?

- Methodological Answer :

- Detailed Protocols : Document reagent stoichiometry, reaction time, and purification steps (e.g., flash chromatography gradients).

- Batch-to-Batch Comparison : Use values (TLC) and melting points for consistency checks.

- Collaborative Validation : Share samples with independent labs for spectral replication.

Q. What statistical approaches are appropriate for analyzing dose-response data in toxicity studies of 3-(Methylamino)picolinic acid?

- Methodological Answer :

- Non-linear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC/LC.

- ANOVA with Post Hoc Tests : Compare treatment groups against controls.

- Survival Analysis : Use Kaplan-Meier curves for longitudinal toxicity assessments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.